2,6-Metheno-3-benzazocine, 3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-
Overview
Description
3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine is a complex organic compound that belongs to the class of benzazocines This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, multiple methyl groups, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine involves several steps, starting with the preparation of key intermediates. One common method involves the cyclopropanation of suitable precursors using reagents such as cyclopropylmethyl bromide and a base like sodium hydride. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups, such as cyclopropylmethyl ketone.
Benzazocines: Other benzazocine derivatives with different substituents, such as 6,11-dimethyl-2,6-methano-3-benzazocine.
Uniqueness
What sets 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
10-(cyclopropylmethyl)-4-methoxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-13-18-10-15-6-7-16(21-3)11-17(15)19(13,2)8-9-20(18)12-14-4-5-14/h6-7,11,13-14,18H,4-5,8-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFCIOVAPJGIKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957722 | |
Record name | 3-(Cyclopropylmethyl)-8-methoxy-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3639-63-2 | |
Record name | WIN 20836 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Cyclopropylmethyl)-8-methoxy-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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